molecular formula C8H7ClN2O4 B12861049 Methyl 5-amino-2-chloro-4-nitrobenzoate

Methyl 5-amino-2-chloro-4-nitrobenzoate

Cat. No.: B12861049
M. Wt: 230.60 g/mol
InChI Key: ODWPCKWQCXAPAV-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-chloro-4-nitrobenzoate is an organic compound with a complex structure that includes amino, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-chloro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is crucial to achieve the desired purity levels required for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-chloro-4-nitrobenzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the reduction of the nitro group yields this compound, while substitution reactions can produce a range of derivatives with different functional groups.

Scientific Research Applications

Methyl 5-amino-2-chloro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 5-amino-2-chloro-4-nitrobenzoate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,10H2,1H3

InChI Key

ODWPCKWQCXAPAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])N

Origin of Product

United States

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